N-ethyldodecan-1-amine

Overview

Description

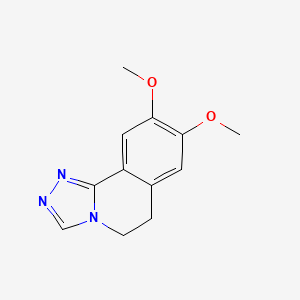

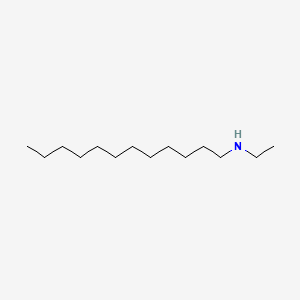

N-ethyldodecan-1-amine is a compound with the molecular formula C14H31N . It is also known by other names such as N-ethyldodecanamine and n-ethyldodecylamine . The molecular weight of this compound is 213.40 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain with an amine group attached at one end . The InChI representation of the molecule isInChI=1S/C14H31N/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h15H,3-14H2,1-2H3 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.40 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 12 . The exact mass and monoisotopic mass are both 213.245649993 g/mol . The topological polar surface area is 12 Ų .Scientific Research Applications

Catalysis in Organic Synthesis

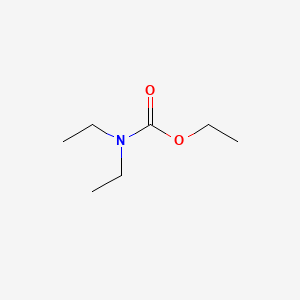

N-ethyldodecan-1-amine and related primary amine-thiourea derivatives have been found to be highly effective catalysts in organic synthesis. For example, Huang and Jacobsen (2006) demonstrated that primary amine-thiourea derivative 1 is an active and highly enantioselective catalyst for the conjugate addition of ketones to nitroalkenes. This process shows a broad substrate scope, with both aromatic and aliphatic nitroalkenes, and a variety of ketones as useful reacting partners. This catalytic process is significant for its good-to-excellent diastereoselectivity and preference for ethyl ketones, indicating its potential for complex organic syntheses (Huang & Jacobsen, 2006).

Bio-catalytic Reactions

Amines, including this compound, are also used in bio-catalytic reactions. Patre et al. (2017) developed a bio-catalyzed N-formylation reaction of different amines using ethyl formate. This method is noted for its mild reaction conditions, high efficacy, broad substrate scope, and the recyclability of lipase. Such bio-catalytic methods are essential in creating environmentally friendly and sustainable chemical processes (Patre et al., 2017).

Mechanism of Action

Target of Action

N-Ethyldodecanamine, also known as N-ethyldodecan-1-amine, is a chemical compound with the molecular formula C14H31N The identification of a compound’s target is a crucial step in understanding its mechanism of action . This involves determining the specific molecular target (protein, RNA molecule, etc.) that the compound interacts with to initiate a biological response .

Mode of Action

The mode of action generally refers to how the compound interacts with its target and the resulting changes that occur . This could involve inhibiting or activating the target, leading to a change in its function .

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway . Understanding these pathways can provide insights into the downstream effects of the compound’s action .

Pharmacokinetics

Pharmacokinetics is crucial in understanding a compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects could involve changes in cellular function or structure as a result of the compound’s interaction with its target .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity

Properties

IUPAC Name |

N-ethyldodecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h15H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPGCTWFZCIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957324 | |

| Record name | N-Ethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35902-57-9 | |

| Record name | 1-Dodecanamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035902579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

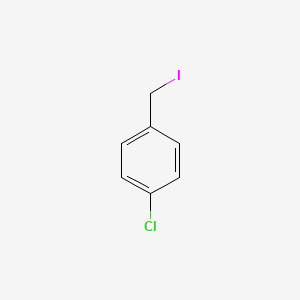

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)

![N-[1-oxo-1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propan-2-yl]adamantane-1-carboxamide](/img/structure/B3051701.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)